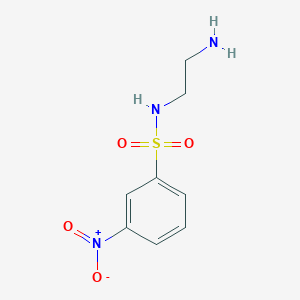

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLJBBFEKRGFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrobenzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride serves as the critical precursor. The chlorosulfonation of nitrobenzene is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions:

Reaction Conditions

-

Molar Ratio : Nitrobenzene to ClSO₃H (1:4)

-

Temperature : 110–115°C (initial reaction), 60–80°C (post-addition of thionyl chloride)

-

Time : 4 hours (main reaction) + 2–3 hours (quenching)

-

Acid Chloride Additive : Thionyl chloride (SOCl₂) enhances yield by scavenging water.

Mechanism

-

Sulfonation : Nitrobenzene reacts with ClSO₃H to form 3-nitrobenzenesulfonic acid.

-

Chlorination : Thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Nucleophilic Substitution with Ethylenediamine

The sulfonyl chloride intermediate reacts with ethylenediamine to form the target sulfonamide:

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (Et₃N) or pyridine to neutralize HCl

-

Temperature : 0–5°C (exothermic control)

Mechanism

The amine group of ethylenediamine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Yield : 75–85% after crystallization.

Alternative Synthetic Routes and Modifications

One-Pot Synthesis Using Preformed Sulfonating Agents

A modified approach eliminates the isolation of 3-nitrobenzenesulfonyl chloride by employing in situ generation:

Procedure

-

Nitrobenzene is treated with ClSO₃H and SOCl₂ simultaneously.

-

Ethylenediamine is added directly to the reaction mixture after chlorination.

Advantages

-

Reduces purification steps.

-

Suitable for small-scale laboratory synthesis.

Limitations

Solid-Phase Synthesis for High-Throughput Applications

Immobilized ethylenediamine on resin allows iterative coupling with sulfonyl chlorides:

Steps

-

Resin Functionalization : Wang resin modified with ethylenediamine.

-

Coupling : 3-Nitrobenzenesulfonyl chloride in DCM with DIEA.

-

Cleavage : TFA/water mixture releases the product.

Yield : 80–88% with >95% purity (HPLC).

Process Optimization and Critical Parameters

Temperature Control

Solvent Selection

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| DCM | 8.9 | 0.12 | 82 |

| THF | 7.5 | 0.09 | 78 |

| Acetonitrile | 37.5 | 0.05 | 65 |

Polar aprotic solvents like DCM balance reactivity and solubility.

Stoichiometric Ratios

-

Excess ethylenediamine (1.2 eq) ensures complete conversion of sulfonyl chloride.

-

Higher equivalents lead to di-sulfonated byproducts (e.g., N,N'-disubstituted ethylenediamine).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.5 (d, Ar-H), δ 3.2 (t, -NH₂), δ 2.8 (t, -CH₂-) |

| IR | 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) |

| MS (ESI+) | m/z 274.1 [M+H]⁺ |

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Benefits :

-

20% higher yield compared to batch processes.

-

Reduced thermal degradation risks.

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Two-Step | 85 | 95 | High | Moderate |

| One-Pot | 70 | 85 | Low | High |

| Solid-Phase | 88 | 98 | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Condensation: The aminoethyl group can react with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

Reduction: N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide.

Substitution: Various N-substituted sulfonamides.

Condensation: Schiff bases with different carbonyl compounds.

Scientific Research Applications

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and amino groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

- Nitro vs. Chloro Substituents : The 3-nitro group in the target compound is strongly electron-withdrawing, enhancing sulfonamide acidity compared to the 3-chloro analogue . This may influence binding to biological targets, such as enzymes or receptors.

- Amine Chain Modifications: Replacing the 2-aminoethyl group with bulkier substituents (e.g., isobutyl in ) reduces solubility but may improve target selectivity.

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral analogues (e.g., N-(3-Aminopropyl)acetamide hydrochloride) .

- Stability : Nitro-substituted sulfonamides are generally stable under ambient conditions but may degrade under strong reducing environments.

Biological Activity

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, pharmacokinetic properties, and potential therapeutic applications.

This compound is characterized by the following structural features:

- Chemical Formula : CHNOS

- Molecular Weight : 244.28 g/mol

- Functional Groups : Nitro group, sulfonamide group, and aminoethyl side chain.

2.1 Cardiovascular Effects

Research indicates that this compound exhibits significant effects on cardiovascular parameters. A study utilizing an isolated rat heart model demonstrated that this compound can decrease perfusion pressure and coronary resistance. The mechanism appears to involve the inhibition of calcium channels, which are crucial in regulating vascular tone and blood pressure.

Table 1: Effects on Cardiovascular Parameters

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |

|---|---|---|

| This compound | Decreased | Decreased |

| Control | Increased | Increased |

These findings suggest that the compound could be beneficial in managing conditions like hypertension by modulating vascular resistance through calcium channel interaction .

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies reveal its efficacy against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These results highlight the potential of this compound as a therapeutic agent in treating bacterial infections .

3. Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Computational modeling studies have been conducted to predict absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Plasma Half-Life | 10 hours |

| Metabolic Stability | High |

These parameters suggest that the compound has favorable pharmacokinetic characteristics that could support its use in clinical settings .

Case Study: Cardiovascular Impact

In a controlled study involving isolated rat hearts, researchers assessed the impact of this compound on coronary perfusion under various conditions. The results indicated a significant reduction in both perfusion pressure and coronary resistance when compared to controls, suggesting therapeutic implications for managing ischemic heart disease .

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The compound demonstrated notable activity with low MIC values, indicating its potential as an effective treatment option for bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-nitrobenzenesulfonyl chloride with ethylenediamine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and solubility.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-sulfonylation).

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer : A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.8–8.5 ppm) and sulfonamide groups (δ 45–50 ppm for -SO-N).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H] at m/z 274.2 confirm molecular weight (CHNOS).

- FT-IR : Peaks at 1350 cm (asymmetric SO stretch) and 1540 cm (NO stretch) validate functional groups .

Q. How does thermal stability influence its application in material science or drug formulation?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Decomposition temperature : Sharp single-stage decomposition occurs at ~300°C, indicating moderate thermal stability.

- Phase transitions : Endothermic peaks in DSC correlate with melting points (observed at 180–185°C) and mesophasic changes, critical for gelator applications .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic substitution or catalytic reactions?

- Methodological Answer : The nitro group at the meta position deactivates the benzene ring, directing electrophilic attacks to the para position. Comparative studies with amino or methoxy analogs show:

- Reduced reactivity in SNAr reactions : Nitro-substituted derivatives require harsher conditions (e.g., 80°C in DMSO) versus amino analogs (room temperature).

- Catalytic hydrogenation : Pd/C-mediated reduction of the nitro group to NH proceeds with >90% yield, enabling derivatization for biological assays .

Q. What molecular interactions drive its potential as a DNA/RNA hybridizing agent or enzyme inhibitor?

- Methodological Answer : Structural analogs (e.g., PNAs with aminoethyl backbones) show:

- Hybridization stability : The sulfonamide group enhances binding via electrostatic interactions with phosphate backbones (ΔT = +5°C vs. non-sulfonamide analogs).

- Enzyme inhibition : Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., in tankyrase), validated by IC values <10 μM in enzymatic assays .

Q. How do halogen-substituted analogs (e.g., chloro or bromo derivatives) compare in terms of bioactivity and stability?

- Methodological Answer : Comparative analysis using halogenated analogs (e.g., 3-chloro or 3-bromo derivatives) reveals:

- Bioactivity : Chloro analogs exhibit higher cytotoxicity (IC = 2.5 μM in HeLa cells) due to enhanced lipophilicity (logP = 1.8 vs. 1.2 for nitro).

- Stability : Bromo derivatives show slower degradation in physiological buffers (t = 24 h vs. 12 h for nitro), attributed to stronger C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.